molecular formula C10H15N3OS B1372617 3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea CAS No. 1037165-03-9

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea

Cat. No. B1372617
M. Wt: 225.31 g/mol
InChI Key: QZCWYZZZDMZFJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are similar to the compound , has been discussed in the literature . The synthesis often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular formula of “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea” is C10H15N3OS . The molecular weight is 225.31 g/mol .


Chemical Reactions Analysis

Thiourea derivatives, like “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea”, have been used as chiral derivatizing agents for the resolution of compounds possessing an amino group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea” include its molecular formula (C10H15N3OS) and molecular weight (225.31 g/mol) . More specific properties like melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Chiral Derivatizing Agent in Enantioseparation

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea derivatives are used as chiral derivatizing agents for the resolution of compounds possessing an amino group, such as in the case of (1S,2S)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate. This derivative has been applied in the resolution of alpha-amino acids, showing effectiveness in separating diastereomeric thiourea derivatives through high-performance liquid chromatography (Péter, Péter, & Fülöp, 2000).

Role in Statistical Analysis of Antimicrobial Activity

Thiourea derivatives, including those with a 3-amino-1,2,4-triazole scaffold, have been analyzed for their antimicrobial activity against various Staphylococcus strains and cytotoxicity against infected cells. Statistical and chemometric analysis has been employed to establish relationships between molecular descriptors and antimicrobial activity (Filipowska et al., 2017).

Microwave Irradiation in Synthesis

Microwave irradiation techniques have been applied in the synthesis of new thiourea derivatives, such as 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea, to improve yield efficiency and compound characterization. These derivatives have been studied for their antimicrobial properties (Ahyak et al., 2016).

Synthesis and Spectroscopic Studies

The synthesis of thiourea compounds, such as 3-(3-dodecanoyl-thioureido)propionic acid, has been explored, and their structures confirmed through spectroscopic techniques. These compounds have been investigated for antibacterial activity, with some showing significant effects against Gram-negative bacteria (Kadir et al., 2016).

Safety And Hazards

The safety and hazards associated with “3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea” are not specified in the available resources .

properties

IUPAC Name

1-amino-3-(4-propan-2-yloxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-7(2)14-9-5-3-8(4-6-9)12-10(15)13-11/h3-7H,11H2,1-2H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCWYZZZDMZFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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